molecular formula C20H21N3O5 B11014047 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11014047
M. Wt: 383.4 g/mol
InChI Key: YTWPDHOYOMCEFT-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Benzylation: The N-(2-methoxybenzyl) group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated quinazoline derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide may have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilizing its unique chemical properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular pathways to exert its effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are known for their anti-cancer properties.

    Methoxybenzyl Derivatives: Compounds with similar benzyl groups that may have comparable biological activities.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline or methoxybenzyl derivatives.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H21N3O5/c1-26-16-7-5-4-6-13(16)10-21-19(24)11-23-12-22-15-9-18(28-3)17(27-2)8-14(15)20(23)25/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

YTWPDHOYOMCEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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